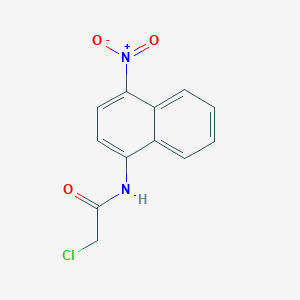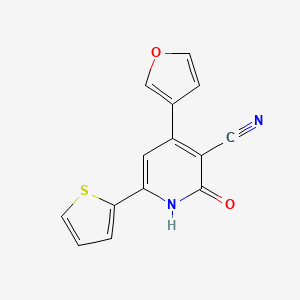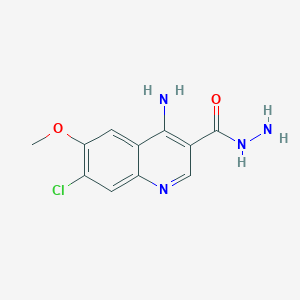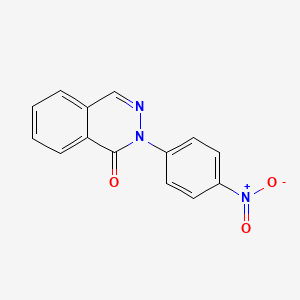![molecular formula C15H16O4 B11853315 2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol CAS No. 4289-31-0](/img/structure/B11853315.png)
2-[3-(2,5-Dihydroxyphenyl)propyl]benzene-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2,5-Dihidroxiphenyl)propil]benceno-1,4-diol es un compuesto orgánico que pertenece a la clase de dihidroxi bencenos. Este compuesto presenta dos grupos hidroxilo unidos a un anillo de benceno, lo que lo convierte en un compuesto fenólico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[3-(2,5-Dihidroxiphenyl)propil]benceno-1,4-diol típicamente involucra reacciones de sustitución aromática electrofílica. El mecanismo general incluye la formación de un enlace sigma al anillo de benceno, generando un intermedio benzenonio con carga positiva, seguido de la eliminación de un protón para producir el anillo de benceno sustituido .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar reacciones de sustitución aromática electrofílica a gran escala, utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Los detalles específicos sobre los métodos de producción industrial no están fácilmente disponibles en la literatura.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-[3-(2,5-Dihidroxiphenyl)propil]benceno-1,4-diol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en hidroquinonas.
Sustitución: Las reacciones de sustitución aromática electrofílica son comunes, donde los grupos hidroxilo se pueden sustituir con otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios electrófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen quinonas, hidroquinonas y varios compuestos fenólicos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
2-[3-(2,5-Dihidroxiphenyl)propil]benceno-1,4-diol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas más complejas.
Biología: Estudiado por sus posibles propiedades antioxidantes debido a la presencia de grupos hidroxilo.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de polímeros, colorantes y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2-[3-(2,5-Dihidroxiphenyl)propil]benceno-1,4-diol involucra su interacción con objetivos moleculares a través de sus grupos hidroxilo. Estas interacciones pueden conducir a la formación de iones fenóxido, que pueden participar en varias vías bioquímicas. Las propiedades antioxidantes del compuesto se atribuyen a su capacidad de donar átomos de hidrógeno, neutralizando los radicales libres y previniendo el daño oxidativo.
Comparación Con Compuestos Similares
Compuestos Similares
Catecol (1,2-dihidroxi benceno): Similar en estructura pero con grupos hidroxilo en diferentes posiciones.
Resorcinol (1,3-dihidroxi benceno): Otro isómero con grupos hidroxilo en diferentes posiciones.
Hidroquinona (1,4-dihidroxi benceno): Comparte la estructura 1,4-dihidroxi benceno pero carece del grupo propil.
Singularidad
2-[3-(2,5-Dihidroxiphenyl)propil]benceno-1,4-diol es único debido a la presencia de las porciones 2,5-dihidroxiphenyl y 1,4-dihidroxi benceno, que confieren propiedades químicas y biológicas distintas. Esta combinación de características estructurales lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
4289-31-0 |
|---|---|
Fórmula molecular |
C15H16O4 |
Peso molecular |
260.28 g/mol |
Nombre IUPAC |
2-[3-(2,5-dihydroxyphenyl)propyl]benzene-1,4-diol |
InChI |
InChI=1S/C15H16O4/c16-12-4-6-14(18)10(8-12)2-1-3-11-9-13(17)5-7-15(11)19/h4-9,16-19H,1-3H2 |
Clave InChI |
OOVZRXJZSNEUPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CCCC2=C(C=CC(=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,5,6-Trimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11853261.png)



![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)



![4,4,5,5-Tetramethyl-2-(1-oxaspiro[4.5]dec-7-en-8-yl)-1,3,2-dioxaborolane](/img/structure/B11853330.png)
![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)

